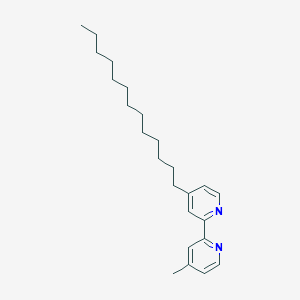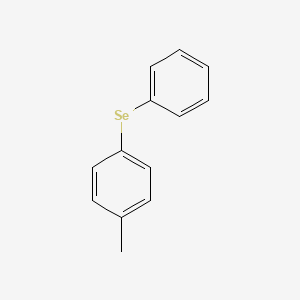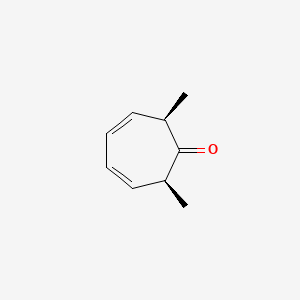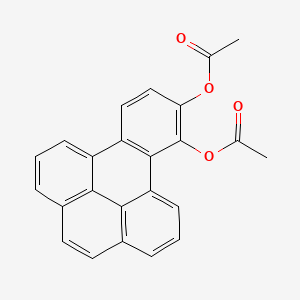
Tritriaconta-9,19-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tritriaconta-9,19-diene is a hydrocarbon compound with the molecular formula C33H64 It is characterized by the presence of two double bonds located at the 9th and 19th positions of a 33-carbon chain This compound is part of the diene family, which consists of molecules containing two double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tritriaconta-9,19-diene can be achieved through several methods commonly used for the preparation of alkenes and dienes. One approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides . For instance, the base-induced elimination of hydrogen halide (HX) from an allylic halide can produce the desired diene .
Industrial Production Methods: Industrial production of this compound may involve the acid-catalyzed double dehydration of long-chain diols. This method is efficient for producing large quantities of the compound, which can then be purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Tritriaconta-9,19-diene can undergo various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bonds can convert the diene into a saturated hydrocarbon.
Substitution: The allylic positions adjacent to the double bonds are reactive sites for substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Allylic halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of tritriacontane (C33H68).
Substitution: Formation of allylic halides.
Wissenschaftliche Forschungsanwendungen
Tritriaconta-9,19-diene has several applications in scientific research, including:
Chemistry: Used as a model compound for studying the reactivity of long-chain dienes and their behavior in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Wirkmechanismus
The mechanism of action of tritriaconta-9,19-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved in these reactions depend on the specific conditions and reagents used. For example, during oxidation, the double bonds can form epoxides, which are highly reactive intermediates that can undergo further transformations .
Vergleich Mit ähnlichen Verbindungen
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene (2-methyl-1,3-butadiene): A naturally occurring diene used in the production of synthetic rubber.
Chloroprene (2-chloro-1,3-butadiene): Used in the production of neoprene rubber.
Uniqueness of Tritriaconta-9,19-diene: this compound is unique due to its long carbon chain and the specific positioning of its double bonds. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
82122-65-4 |
|---|---|
Molekularformel |
C33H64 |
Molekulargewicht |
460.9 g/mol |
IUPAC-Name |
tritriaconta-9,19-diene |
InChI |
InChI=1S/C33H64/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,28,30H,3-16,18,20-27,29,31-33H2,1-2H3 |
InChI-Schlüssel |
WRXRPFOGZSUEOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(1-Chloro-2-oxo-2-phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B14415841.png)


![3-[2-(2-Ethenyl-4,5-dimethoxyphenyl)ethyl]cyclohex-2-en-1-one](/img/structure/B14415863.png)
![4-[2-(4-Amino-3-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14415870.png)
![1,1'-[Oxybis(methylene)]di(azepan-2-one)](/img/structure/B14415874.png)
![4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol](/img/structure/B14415876.png)
![Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate](/img/structure/B14415882.png)

![2,4,7-Trimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14415898.png)

![3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol](/img/structure/B14415906.png)
![6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14415907.png)

